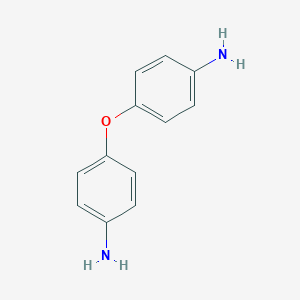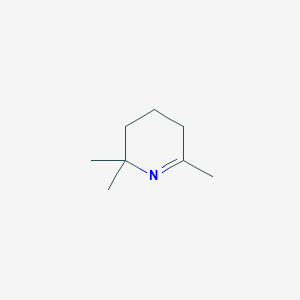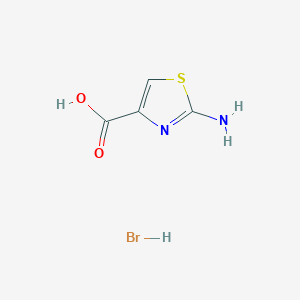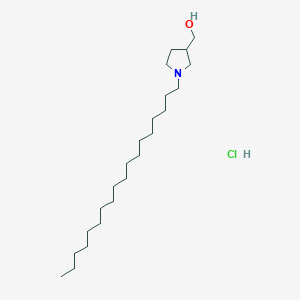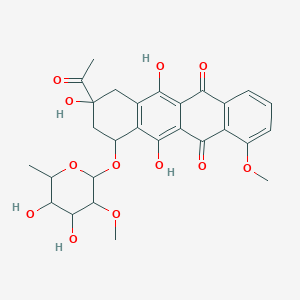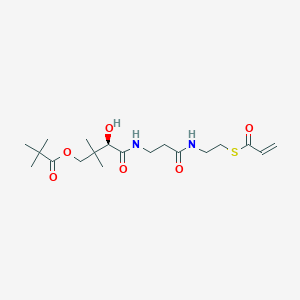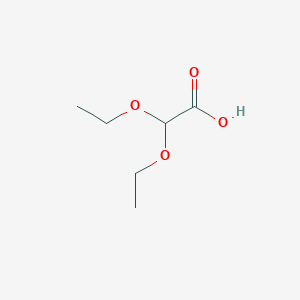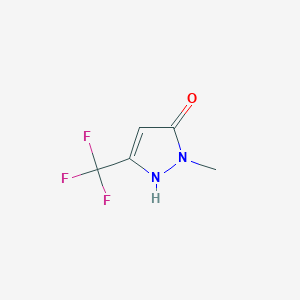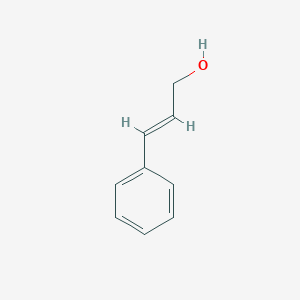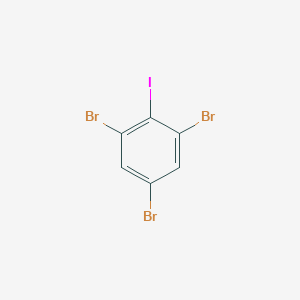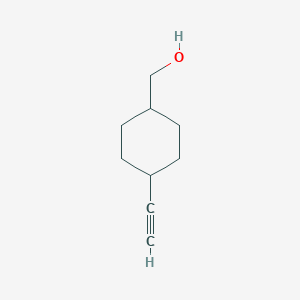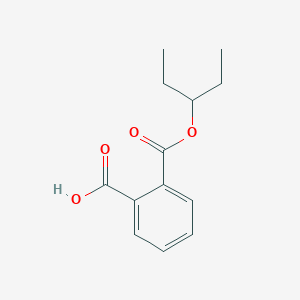![molecular formula C14H17O4- B047074 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate CAS No. 848131-14-6](/img/structure/B47074.png)
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research. MPB is a benzoate ester that is commonly used in the field of biochemistry and pharmacology. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers.
Mechanism Of Action
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate works by inhibiting the activity of specific enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, cancer cell growth, and bacterial infections. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been found to have an effect on the production of certain neurotransmitters, making it a potential treatment for neurological disorders.
Biochemical And Physiological Effects
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been found to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been found to have anti-cancer properties by inhibiting the growth of cancer cells. Additionally, 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been studied for its potential use in the treatment of bacterial infections.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for researchers studying the effects of these enzymes and proteins on various biological processes. However, one limitation of using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate is its potential toxicity. Researchers must be careful to use 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in appropriate concentrations to avoid any adverse effects.
Future Directions
There are several future directions for research involving 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate. One potential area of study is the use of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new synthesis methods for 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate that are more cost-effective and efficient. Additionally, researchers may study the potential use of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in the treatment of other diseases such as cancer and bacterial infections.
In conclusion, 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate is a valuable compound in scientific research due to its ability to inhibit the activity of specific enzymes and proteins. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers. While there are some limitations to using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in lab experiments, the potential benefits make it a promising area of study for future research.
Synthesis Methods
The synthesis of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate involves the reaction of 4-methylvaleric acid with benzoyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of distillation and recrystallization steps. The yield of this synthesis method is relatively high, making it a cost-effective and efficient process.
Scientific Research Applications
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
848131-14-6 |
|---|---|
Product Name |
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate |
Molecular Formula |
C14H17O4- |
Molecular Weight |
249.28 g/mol |
IUPAC Name |
2-(4-methylpentoxycarbonyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-10(2)6-5-9-18-14(17)12-8-4-3-7-11(12)13(15)16/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
MDMTZTUAKMYYBP-UHFFFAOYSA-M |
SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
synonyms |
1,2-Benzenedicarboxylic Acid 1-(4-methylpentyl) Ester; _x000B_1,2-Benzenedicarboxylic Acid Mono(4-methylpentyl) Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



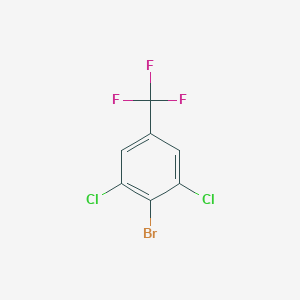
![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
